molecular formula C32H26N2O3 B11576408 (3E)-3-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one

(3E)-3-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11576408
M. Wt: 486.6 g/mol
InChI Key: YXSDXNHCQOERLP-SZXQPVLSSA-N
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Description

(3E)-3-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound characterized by its unique structure, which includes an indole core, a phenyl group, and a methoxyphenoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of 1-phenyl-2,3-dihydro-1H-indol-2-one with 1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde under basic conditions to form the desired product. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3E)-3-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.

    Biology: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential as a drug candidate.

    Industry: It is used in the synthesis of other complex organic molecules and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of (3E)-3-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of an indole core with a methoxyphenoxyethyl side chain and a phenyl group sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C32H26N2O3

Molecular Weight

486.6 g/mol

IUPAC Name

(3E)-3-[[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-1-phenylindol-2-one

InChI

InChI=1S/C32H26N2O3/c1-36-30-17-9-10-18-31(30)37-20-19-33-22-23(25-13-5-7-15-28(25)33)21-27-26-14-6-8-16-29(26)34(32(27)35)24-11-3-2-4-12-24/h2-18,21-22H,19-20H2,1H3/b27-21+

InChI Key

YXSDXNHCQOERLP-SZXQPVLSSA-N

Isomeric SMILES

COC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)/C=C/4\C5=CC=CC=C5N(C4=O)C6=CC=CC=C6

Canonical SMILES

COC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C=C4C5=CC=CC=C5N(C4=O)C6=CC=CC=C6

Origin of Product

United States

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